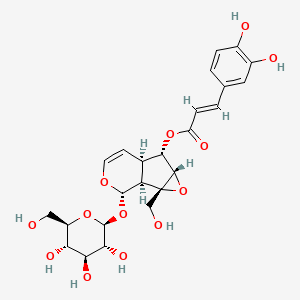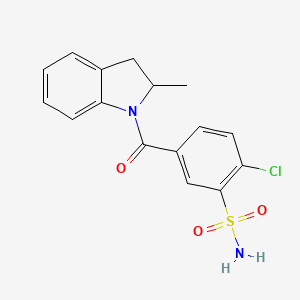
Verminoside
描述
This compound is known for its significant anti-inflammatory and antioxidant properties . Verminoside has garnered attention in the scientific community due to its potential therapeutic applications and its role in various biological processes.
科学研究应用
Verminoside has a wide range of scientific research applications, including:
生化分析
Biochemical Properties
Verminoside plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce the release of nitric oxide (NO) in LPS-induced macrophage cell lines . Additionally, this compound interacts with poly (ADP-ribose) polymerase 1 (PARP-1) and p53 proteins, which are involved in DNA repair and apoptosis . These interactions highlight this compound’s potential in modulating inflammatory responses and promoting cell survival.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of HepG2 liver cancer cells and induce genotoxicity in human lymphocytes . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a role in regulating immune responses and inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore this compound’s potential as an anti-cancer and anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, to exert its effects. For example, this compound inhibits the activity of iNOS by binding to its active site, thereby reducing the production of nitric oxide . Additionally, this compound activates the p53 pathway, leading to increased expression of pro-apoptotic genes and induction of apoptosis in cancer cells . These molecular interactions highlight this compound’s ability to modulate enzyme activity and gene expression, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-cancer activities, although its potency may decrease with prolonged exposure . These temporal effects suggest that this compound’s stability and efficacy need to be carefully monitored in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit significant anti-inflammatory and anti-cancer activities without causing adverse effects . Higher doses of this compound can lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings indicate that the therapeutic window for this compound needs to be carefully determined to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the MVA/MEP pathway, which is responsible for the biosynthesis of iridoid glycosides . Enzymes such as geraniol-10-hydroxylase (G10H) and deoxyxylulose phosphate synthase (DXPS) play crucial roles in the formation of this compound . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . These metabolic interactions highlight this compound’s role in regulating cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different cellular compartments . These transport and distribution mechanisms are essential for this compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct this compound to specific compartments or organelles . These localization patterns are crucial for this compound’s ability to modulate cellular processes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: Verminoside is primarily isolated from natural sources, particularly from the ethanolic extract of Kigelia africana . The isolation process involves several steps, including extraction, purification, and characterization using techniques such as NMR, UV-VIS, and FTIR spectroscopy .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available this compound is obtained through extraction from natural sources. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions: Verminoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
作用机制
Verminoside exerts its effects through several molecular targets and pathways. It modulates the expression of various genes and proteins involved in oxidative stress and inflammation. For example, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, thereby reducing inflammation . Additionally, this compound enhances the activity of antioxidant enzymes, helping to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage .
相似化合物的比较
Verminoside is part of a group of iridoid glycosides, which include compounds such as specioside, catalposide, and amphicoside . These compounds share similar structural features and biological activities but differ in their specific chemical structures and potency.
This compound stands out due to its dual anti-inflammatory and antioxidant activities, making it a unique and valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O13/c25-8-14-17(30)18(31)19(32)23(34-14)36-22-16-11(5-6-33-22)20(21-24(16,9-26)37-21)35-15(29)4-2-10-1-3-12(27)13(28)7-10/h1-7,11,14,16-23,25-28,30-32H,8-9H2/b4-2+/t11-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXNUBTVLKMLP-QOEJBJAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318249 | |
| Record name | Verminoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50932-19-9 | |
| Record name | Verminoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50932-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verminoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




